molecular formula C17H12ClN3O3 B11197128 3-(4-chlorophenyl)-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

3-(4-chlorophenyl)-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No.: B11197128
M. Wt: 341.7 g/mol
InChI Key: NIUSZEXNNRSNPT-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidoindole core with a 4-chlorophenyl group at the 3-position and a methoxy group at the 9-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1H-indole-2-carboxylates with suitable reagents to form the pyrimidoindole core . The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Ultrasonic-assisted synthesis has also been explored to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethoxylated products.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in cellular processes, leading to its biological effects. For example, it may inhibit acetylcholinesterase, affecting nerve transmission . Additionally, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl and methoxy groups enhances its reactivity and potential therapeutic applications.

Properties

Molecular Formula

C17H12ClN3O3

Molecular Weight

341.7 g/mol

IUPAC Name

3-(4-chlorophenyl)-9-methoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C17H12ClN3O3/c1-24-12-4-2-3-11-13(12)14-15(19-11)16(22)21(17(23)20-14)10-7-5-9(18)6-8-10/h2-8,19H,1H3,(H,20,23)

InChI Key

NIUSZEXNNRSNPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C3=C(N2)C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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